3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxyphenylboronic acid-1,3-propanediol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable cyclic esters with diols, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyphenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-ethoxyphenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Ethoxyphenylboronic acid-1,3-propanediol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxyphenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxyphenylboronic acid.
Reduction: 3-Ethoxyphenol and 1,3-propanediol.
Substitution: Various substituted phenylboronic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxyphenylboronic acid-1,3-propanediol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 3-Ethoxyphenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a protective group in organic synthesis. The boronic ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the parent compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxyphenylboronic acid-1,3-propanediol ester
- 3-Propoxyphenylboronic acid-1,3-propanediol ester
- 3-Butoxyphenylboronic acid-1,3-propanediol ester
Uniqueness
3-Ethoxyphenylboronic acid-1,3-propanediol ester is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other similar compounds. The ethoxy group influences the electronic properties of the boronic ester, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C11H17BO4 |
---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.